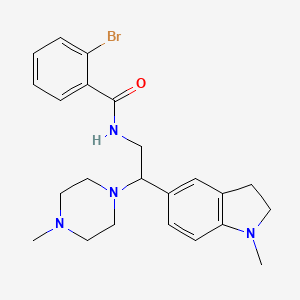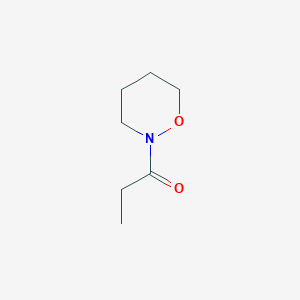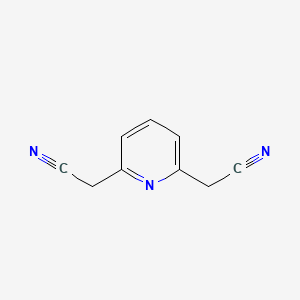![molecular formula C29H28N2O6 B2692741 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866590-33-2](/img/structure/B2692741.png)
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity. Quinolinones are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure . In this case, the compound contains a quinolinone ring, which is a type of nitrogen-containing aromatic ring, substituted with various functional groups including a benzoyl group and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the quinolinone ring. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a quinolinone ring with various substitutions. The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence of the aromatic ring, the carbonyl group, and the various substitutions .Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on related amide-containing isoquinoline derivatives has explored the structural aspects and properties of these compounds. For example, studies have found that certain derivatives form gels or crystalline solids upon treatment with mineral acids, demonstrating the impact of molecular structure on physical properties. Such findings contribute to our understanding of the interaction between structural features and material behavior, which can be crucial for pharmaceutical formulation and material science applications (Karmakar et al., 2007).
Antimicrobial and Hemolytic Activity
Research on derivatives of 1,3,4-oxadiazole compounds, including acetamide derivatives, has shown that these molecules possess antimicrobial and hemolytic activity. Such studies are significant for the development of new antimicrobial agents, providing insights into the potential therapeutic applications of these compounds. Specifically, certain derivatives have demonstrated activity against a panel of microbes, suggesting their potential as leads for further drug development (Gul et al., 2017).
Antifungal Agents
Another area of application is in the development of antifungal agents. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as promising fungicidal agents against Candida species, with modifications improving plasmatic stability while maintaining in vitro antifungal activity. Such research is crucial for addressing the increasing concern of antifungal resistance, indicating the potential of these compounds to serve as a basis for new antifungal therapies (Bardiot et al., 2015).
Crystal Structure Analysis
The crystal structures of related compounds, such as (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, have been analyzed to understand their molecular and electronic structures better. This type of research informs the design of molecules with desired physical and chemical properties for various applications, including drug design and materials science (Galushchinskiy et al., 2017).
Zukünftige Richtungen
The study of quinolinone derivatives is a active area of research, due to their potential biological activity. Future research on this specific compound could involve further investigation of its synthesis, its physical and chemical properties, its potential biological activity, and its safety profile .
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O6/c1-17-9-10-19(11-18(17)2)28(33)23-15-31(16-27(32)30-20-7-6-8-21(12-20)35-3)24-14-26(37-5)25(36-4)13-22(24)29(23)34/h6-15H,16H2,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNABSFBWRHLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)

![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2692673.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2692675.png)



